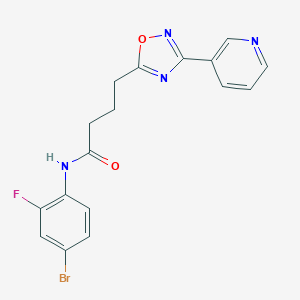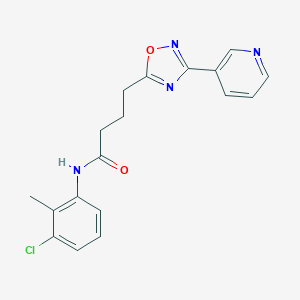![molecular formula C5H7N3O2S2 B277180 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, also known as ATSPA, is a compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.
作用机制
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid works by reacting with thiol groups on proteins, forming a covalent bond between the protein and the compound. This crosslinking can alter the structure and function of the protein, which can be useful in studying protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid in lab experiments is its specificity for thiol groups, which can help in the identification and characterization of protein-protein interactions. However, a limitation of using this compound is that it can alter the structure and function of proteins, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research involving 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. One area of interest is the development of new methods for protein crosslinking using this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development.
合成方法
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid can be synthesized by reacting 3-chloro-2-hydroxypropylamine with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The resulting compound is then purified through recrystallization.
科学研究应用
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid has been used in various scientific research studies due to its ability to act as a thiol-specific crosslinker. It has been used to crosslink proteins and peptides, which can help in the identification and characterization of protein-protein interactions. Additionally, this compound has been used to study the structure and function of enzymes, as well as the regulation of protein activity.
属性
分子式 |
C5H7N3O2S2 |
|---|---|
分子量 |
205.3 g/mol |
IUPAC 名称 |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C5H7N3O2S2/c6-4-7-8-5(12-4)11-2-1-3(9)10/h1-2H2,(H2,6,7)(H,9,10) |
InChI 键 |
VDDYNGGWOGADNK-UHFFFAOYSA-N |
SMILES |
C(CSC1=NN=C(S1)N)C(=O)O |
规范 SMILES |
C(CSC1=NN=C(S1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)